5-Ethynyl-1-methyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-1-methyl-1H-1,2,4-triazole is a heterocyclic organic compound with the molecular formula C5H5N3. It is a derivative of triazole, characterized by the presence of an ethynyl group at the 5-position and a methyl group at the 1-position of the triazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1-methyl-1H-1,2,4-triazole typically involves the reaction of 1-methyl-1H-1,2,4-triazole with an ethynylating agent. One common method is the reaction of 1-methyl-1H-1,2,4-triazole with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethynyl-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with azides to form triazoles.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of azides.
Oxidation: Potassium permanganate in aqueous conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Major Products
Substitution: Formation of substituted triazoles.
Cycloaddition: Formation of 1,2,3-triazoles.
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkanes.
Wissenschaftliche Forschungsanwendungen
5-Ethynyl-1-methyl-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethynyl-1-methyl-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The ethynyl group can interact with the enzyme’s active site, leading to inhibition of enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions with the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-1,2,4-triazole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Ethynyl-1H-1,2,4-triazole: Lacks the methyl group, which can affect its solubility and reactivity.
1-Methyl-1H-1,2,3-triazole: Different triazole isomer with distinct chemical properties.
Uniqueness
5-Ethynyl-1-methyl-1H-1,2,4-triazole is unique due to the presence of both the ethynyl and methyl groups, which confer specific reactivity and solubility properties.
Eigenschaften
Molekularformel |
C5H5N3 |
---|---|
Molekulargewicht |
107.11 g/mol |
IUPAC-Name |
5-ethynyl-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C5H5N3/c1-3-5-6-4-7-8(5)2/h1,4H,2H3 |
InChI-Schlüssel |
UVJMGPFHMYNHBV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC=N1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.